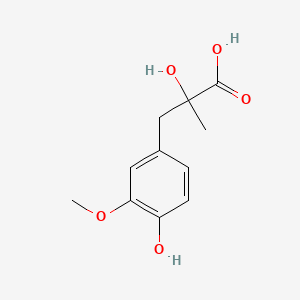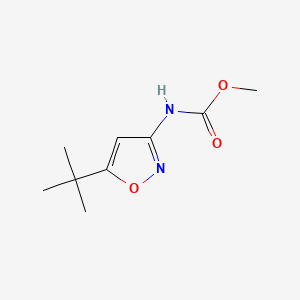
5-methyl-1,4-dinitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1,4-dinitro-1H-imidazole is a heterocyclic compound characterized by the presence of a five-membered imidazole ring substituted with methyl and nitro groups.
Mechanism of Action
Target of Action
The primary target of 5-methyl-1,4-dinitro-1H-imidazole (DNI) is tyrosine residues in proteins . Tyrosine residues play a crucial role in protein structure and function, and their modification can significantly impact protein activity.
Mode of Action
DNI interacts with its targets through a process known as nitration . Nitration involves the addition of a nitro group (-NO2) to a molecule, which can alter its properties. In the case of DNI, it has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation .
Biochemical Pathways
The nitration of tyrosine residues can affect various biochemical pathwaysIt’s known that protein tyrosine nitration can impact a wide range of cellular processes, including signal transduction, gene expression, and cellular metabolism .
Result of Action
The primary result of DNI’s action is the generation of 3-nitrotyrosine in proteins . This post-translational modification can significantly alter protein function. Additionally, the formation of di-tyrosine was also observed .
Action Environment
The action of DNI can be influenced by environmental factors such as light and temperature. For instance, DNI’s effectiveness as a nitrating agent is observed under 390 nm irradiation . Moreover, the molecular motion and density of DNI can change with temperature, which may influence its action .
Biochemical Analysis
Biochemical Properties
The photochemical nitrating agent 5-methyl-1,4-dinitro-1H-imidazole has been recently described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This suggests that this compound can interact with enzymes, proteins, and other biomolecules, potentially altering their function and playing a role in various biochemical reactions .
Cellular Effects
In cellular contexts, this compound has been shown to induce protein tyrosine nitration in vitro and in cellula . This post-translational modification can have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of nitrogen dioxide (•NO2) upon irradiation of the compound, implying the homolysis of the N–N bond in the molecule . This can lead to the nitration of tyrosine residues in proteins, resulting in changes in protein function and potentially altering gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, irradiation of the compound at different wavelengths produced tyrosine nitration, with yields approaching ca. 30% with respect to the compound at 290 nm exposure . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,4-dinitro-1H-imidazole typically involves the nitration of 4-methyl-5-nitro-1H-imidazole. This one-step synthesis method yields the compound with good efficiency and high purity. The reaction conditions include the use of nitrating agents such as nitric acid under controlled temperature and time .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,4-dinitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of different substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, amino derivatives, and nitro derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-methyl-1,4-dinitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is employed in studies involving protein nitration and post-translational modifications.
Medicine: Research explores its potential as a therapeutic agent due to its ability to modify protein functions.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4,5-dinitro-1H-imidazole
- 5-chloro-1-methyl-4-nitroimidazole
- 1-methyl-2,4,5-trinitroimidazole
Uniqueness
Compared to similar compounds, 5-methyl-1,4-dinitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively nitrate tyrosine residues under photochemical conditions sets it apart from other nitroimidazoles .
Properties
IUPAC Name |
5-methyl-1,4-dinitroimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-3-4(7(9)10)5-2-6(3)8(11)12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZJEUKQRREQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)
![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)





![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)

![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)
![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)

![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)
